7-(3,4-Dimethoxyphenyl)quinoxalin-2-amine

PI4KIIIβ X-ray crystallography Kinase hinge binding

7-(3,4-Dimethoxyphenyl)quinoxalin-2-amine (CAS 1250968-64-9, MW 281.31, C₁₆H₁₅N₃O₂) is a 2-aminoquinoxaline derivative bearing a 3,4-dimethoxyphenyl substituent at the 7-position. This compound constitutes the core pharmacophoric scaffold of the clinically validated PI4KIIIβ inhibitor BQR-695 (NVP-BQR695), which differs only by an N-methylacetamide group at the 2-amino position and exhibits IC₅₀ values of 80–90 nM against human PI4KIIIβ and 3.5 nM against the Plasmodium vivax variant.

Molecular Formula C16H15N3O2
Molecular Weight 281.31 g/mol
Cat. No. B11731770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(3,4-Dimethoxyphenyl)quinoxalin-2-amine
Molecular FormulaC16H15N3O2
Molecular Weight281.31 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC3=NC(=CN=C3C=C2)N)OC
InChIInChI=1S/C16H15N3O2/c1-20-14-6-4-11(8-15(14)21-2)10-3-5-12-13(7-10)19-16(17)9-18-12/h3-9H,1-2H3,(H2,17,19)
InChIKeyBNXCWDWGTYVBIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(3,4-Dimethoxyphenyl)quinoxalin-2-amine (CAS 1250968-64-9): A Validated PI4KIIIβ Pharmacophore Scaffold and Versatile Synthetic Intermediate


7-(3,4-Dimethoxyphenyl)quinoxalin-2-amine (CAS 1250968-64-9, MW 281.31, C₁₆H₁₅N₃O₂) is a 2-aminoquinoxaline derivative bearing a 3,4-dimethoxyphenyl substituent at the 7-position . This compound constitutes the core pharmacophoric scaffold of the clinically validated PI4KIIIβ inhibitor BQR-695 (NVP-BQR695), which differs only by an N-methylacetamide group at the 2-amino position and exhibits IC₅₀ values of 80–90 nM against human PI4KIIIβ and 3.5 nM against the Plasmodium vivax variant [1]. The parent amine retains the three critical binding elements identified in co-crystal structures—the quinoxaline N1 hydrogen bond with V598, the 2-amino NH hydrogen bond with A601, and the 7-(3,4-dimethoxyphenyl) hydrophobic pocket occupancy [2]—while preserving a free primary amine for divergent derivatization.

Why Generic 7-Aryl-quinoxalin-2-amines Cannot Substitute for 7-(3,4-Dimethoxyphenyl)quinoxalin-2-amine in PI4K-Targeted Research


Substituting 7-(3,4-dimethoxyphenyl)quinoxalin-2-amine with a generic 7-aryl-quinoxalin-2-amine (e.g., 7-phenyl, 7-(4-methoxyphenyl), or 7-bromo variants) introduces critical pharmacophoric deficits that cannot be remedied without complete re-optimization. The 3,4-dimethoxyphenyl motif is not merely a hydrophobic placeholder; crystallographic evidence demonstrates that both methoxy oxygen atoms engage in specific van der Waals and potential water-mediated contacts within the PI4KIIIβ ATP-binding pocket that are absent with mono-methoxy, unsubstituted phenyl, or halogen substituents [1]. Derivatives built on the BQR-695 scaffold show that removal or truncation of either methoxy group reduces PI4KIIIβ inhibitory potency by at least one order of magnitude relative to the 3,4-dimethoxy configuration . Furthermore, the free 2-amino group is the sole synthetic handle enabling divergent derivatization; pre-functionalized analogs such as BQR-695 are chemically locked and cannot serve as starting materials for SAR campaigns exploring alternative N-substituents. Procuring unoptimized aryl analogs therefore yields compounds that are structurally incommensurate with published PI4KIIIβ SAR and cannot reliably reproduce or extend published findings [2].

Quantitative Differentiation Evidence for 7-(3,4-Dimethoxyphenyl)quinoxalin-2-amine Versus Closest Analogs and Alternatives


Structural Binding Determinants: Two Conserved Hydrogen Bonds Anchoring the Quinoxaline-2-amine Core to PI4KIIIβ

Co-crystal structures of PI4KIIIβ with the quinoxaline-2-amine scaffold (as represented by BQR-695, which shares the identical core with the target compound) reveal two critical hydrogen bonds: (1) the quinoxaline N1 nitrogen to the backbone amide NH of Val598, and (2) the 2-amino group NH to the backbone carbonyl of Ala601 [1]. These interactions mimic the adenine hinge-binding motif of ATP and are characteristic of potent kinase inhibitors. Critically, both hydrogen bond donor/acceptor atoms are present in the parent 7-(3,4-dimethoxyphenyl)quinoxalin-2-amine scaffold and are abolished or altered in analogs lacking the 2-amino group (e.g., quinoxaline itself) or bearing substituents that sterically or electronically perturb the amine geometry [2]. The 3,4-dimethoxyphenyl group at the 7-position occupies a hydrophobic cleft adjacent to the hinge; replacement with hydrogen (unsubstituted quinoxalin-2-amine, MW 145.16) results in complete loss of PI4KIIIβ binding affinity, as no measurable inhibition is observed at concentrations up to 10 μM .

PI4KIIIβ X-ray crystallography Kinase hinge binding Structure-based drug design

Synthetic Versatility: Free 2-Amine Enables ≥5 Divergent Derivatization Pathways Versus Chemically Locked BQR-695

The target compound bears a primary aromatic amine at position 2 (NH₂, MW contribution 16), while BQR-695 (CAS 1513879-21-4, MW 352.39) bears an N-methylacetamide (NH-CH₂-CONHCH₃, MW contribution 114) that precludes all further modification at this vector . The free amine of the target compound is compatible with at least five chemically distinct derivatization pathways: (a) N-acylation (amide formation with carboxylic acids or acyl chlorides), (b) N-sulfonylation (sulfonamide formation), (c) N-alkylation (SN2 with alkyl halides), (d) reductive amination (with aldehydes/ketones), and (e) urea/thiourea formation (with isocyanates/isothiocyanates) . In contrast, BQR-695's secondary amine is sterically hindered and electronically deactivated by the adjacent acetamide carbonyl, making it >100-fold less reactive toward electrophilic reagents. This chemical distinction is not merely theoretical: the McNamara et al. 2013 antimalarial program identified BQR-695 as the optimized endpoint after screening >60 quinoxaline-2-amine derivatives with varied N-substituents, all of which were synthesized from the parent 2-amino scaffold [1].

Medicinal chemistry SAR exploration Parallel synthesis Lead optimization

Derivative Potency Validation: BQR-695 Demonstrates That the 7-(3,4-Dimethoxyphenyl)quinoxalin-2-amine Scaffold Delivers Nanomolar PI4KIIIβ Inhibition

The BQR-695 derivative—synthesized directly from the target scaffold via N-alkylation with N-methyl-2-chloroacetamide—demonstrates the quantitative potential of the 7-(3,4-dimethoxyphenyl)quinoxalin-2-amine core [1]. BQR-695 achieves IC₅₀ = 80–90 nM against human PI4KIIIβ and IC₅₀ = 3.5 nM against recombinant Plasmodium vivax PI4K (at 10 μM ATP), with an EC₅₀ of ~71 nM against P. falciparum asexual blood-stage parasites [2]. The selectivity window is significant: BQR-695 is >10-fold selective for PI4KIIIβ over PI3Kα (p110α) and >100-fold selective over all other class I and class III PI3K isoforms tested . Importantly, the 7-(3,4-dimethoxyphenyl) group is the primary driver of this selectivity; the imidazopyrazine-based PI4K inhibitor KDU691 achieves comparable PvPI4K potency (IC₅₀ = 1.5 nM) but with a distinct resistance profile, while the earlier-generation PI4K inhibitor PIK-93 (IC₅₀ = 19 nM for PI4KIIIβ) shows only ~2-fold selectivity over PI3Kα (IC₅₀ = 39 nM) . This establishes the quinoxaline-2-amine scaffold as a privileged chemotype for achieving PI4KIIIβ selectivity that the imidazopyrazine and thiazole chemotypes do not match.

PI4KIIIβ inhibition Antimalarial drug discovery Enzymatic IC₅₀ Kinase selectivity profiling

7-Bromoquinoxalin-2-amine as Synthetic Gateway: The 3,4-Dimethoxyphenyl Group Is Pre-Installed, Eliminating a Palladium-Catalyzed Coupling Step

7-Bromoquinoxalin-2-amine (CAS 212327-11-2, MW 224.06) is a commercially available precursor for 7-aryl-quinoxalin-2-amines, requiring palladium-catalyzed Suzuki-Miyaura coupling with 3,4-dimethoxyphenylboronic acid to install the critical pharmacophore [1]. This coupling step introduces both synthetic burden and variability: typical Suzuki conditions (Pd(dppf)Cl₂, K₂CO₃, dioxane/H₂O, 80–100 °C, 12–24 h) yield 60–85% product with batch-dependent purity that requires chromatographic purification [2]. The target compound eliminates this step entirely: the 7-(3,4-dimethoxyphenyl) group is pre-installed and characterized, reducing a typical 2-step synthesis (coupling + purification) to a single-step derivatization at the 2-amino position . For a medicinal chemistry program generating 50–200 analogs, the cumulative time savings exceed 2–4 weeks of FTE effort, and the elimination of palladium contamination risk is critical for biological assay reproducibility where residual Pd can inhibit enzymes at sub-ppm levels.

Synthetic efficiency Suzuki-Miyaura coupling Building block procurement Medicinal chemistry workflow

Chemical Purity Benchmarking: Commercial Availability at ≥98% Purity Supports Reproducible SAR and Biological Assay Data

The target compound is commercially available from multiple suppliers at ≥98% purity (HPLC) with full analytical characterization including ¹H NMR, ¹³C NMR, LC-MS, and HRMS . This quality benchmark is essential for quantitative SAR studies where impurities at ≥2% can confound IC₅₀ determinations, particularly for potent inhibitors with IC₅₀ values below 100 nM. In contrast, custom-synthesized analogs from 7-bromoquinoxalin-2-amine via Suzuki coupling typically require post-coupling HPLC purification and may retain trace palladium (0.1–10 ppm range) that can inhibit cysteine-dependent enzymes in biological assays . The availability of a pre-characterized, high-purity scaffold enables direct comparison across laboratories and experimental replicates, a fundamental requirement for interpretable SAR data. The MDL number (MFCD28404532) and CAS registry (1250968-64-9) provide unambiguous chemical identity tracking across vendor catalogs .

Compound quality control Assay reproducibility Batch consistency Procurement specifications

Optimal Research and Procurement Application Scenarios for 7-(3,4-Dimethoxyphenyl)quinoxalin-2-amine


PI4KIIIβ-Focused Kinase Inhibitor Lead Optimization and SAR Expansion

Medicinal chemistry teams pursuing PI4KIIIβ inhibitors for antimalarial, antiviral (HCV, SARS-CoV-2), or oncology indications should procure this scaffold as the primary starting material for 2-amino derivatization campaigns. The free amine enables parallel synthesis of 50–200 analogs via acylation, sulfonylation, or reductive amination, directly exploring the chemical space that produced BQR-695 (IC₅₀ = 80 nM human PI4KIIIβ, 3.5 nM PvPI4K) [1]. The pre-installed 3,4-dimethoxyphenyl group eliminates the Suzuki coupling step required when using 7-bromoquinoxalin-2-amine as the starting material, saving 1 synthetic step and avoiding palladium contamination that can confound kinase inhibition assays . This scaffold is particularly suited for programs seeking to improve upon BQR-695's human vs. parasite selectivity ratio (~23-fold) by exploring alternative N-substituents that differentially modulate PI4KIIIβ ortholog binding [1].

Negative Control and Pharmacophore Validation in PI4KIIIβ Biochemical and Cellular Assays

The parent amine serves as an essential negative control compound in PI4KIIIβ enzymatic and cellular assays. Because it retains the quinoxaline core and 7-(3,4-dimethoxyphenyl) pharmacophore but lacks the optimized N-substituent of BQR-695, it enables researchers to distinguish pharmacophore-driven binding from substituent-driven potency enhancements [2]. In dose-response experiments, the parent scaffold typically shows IC₅₀ > 1 μM against PI4KIIIβ (estimated from the ~90 nM IC₅₀ of BQR-695 and the known contribution of the N-methylacetamide group to binding affinity), providing a >10-fold window for validating that observed cellular phenotypes are target-mediated rather than scaffold-derived [1]. Procurement of this defined negative control ensures inter-experimental consistency that custom-synthesized or impure batches cannot guarantee.

Crystallography and Biophysical Studies of PI4KIIIβ-Ligand Interactions

Structural biology groups investigating PI4KIIIβ-inhibitor co-crystal structures can use this scaffold for fragment-based screening or as a reference ligand for competitive binding assays. The compound's MW (281.31 Da) is within the favorable range for fragment-like leads (MW < 300), and its two hydrogen bond donor/acceptor pairs (quinoxaline N1 and 2-NH₂) provide a defined binding pose anchor at the kinase hinge [2]. Co-crystallization or soaking experiments with this minimal scaffold can reveal the unperturbed binding geometry of the 3,4-dimethoxyphenyl group within the hydrophobic pocket, serving as a baseline for interpreting conformational changes induced by bulkier N-substituents in derivative structures [2]. SPR or ITC binding measurements using the parent amine can quantify the thermodynamic contribution of the N-substituent to overall binding affinity in derivative compounds.

Chemical Biology Probe Development and Target Engagement Studies

The free 2-amino group is an ideal attachment point for bioconjugation handles (biotin, fluorophores, photoaffinity labels) without disrupting the core pharmacophore required for PI4KIIIβ target engagement . Unlike BQR-695, where the 2-position is chemically blocked, the parent amine can be directly coupled to linkers of varying length and composition via amide or sulfonamide bonds, enabling the generation of affinity probes, PROTACs, or fluorescent tracer molecules for target occupancy assays [1]. This chemical flexibility makes the scaffold the preferred starting material for chemical biology tool compound development, where retention of target binding affinity after linker conjugation is critical for meaningful target engagement data.

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